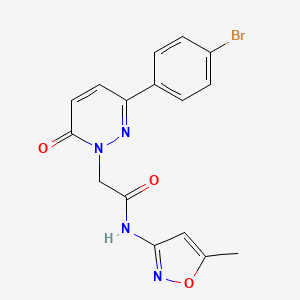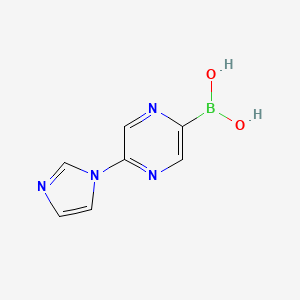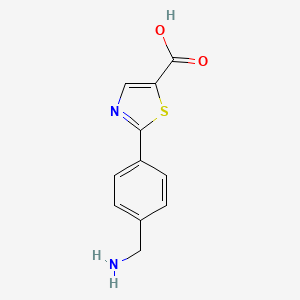
3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one is an organic compound that belongs to the class of oxazinanes. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethynyl group, and a dimethyl-substituted oxazinanone ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropyl-substituted amine and an ethynyl-substituted ketone, the reaction proceeds through nucleophilic addition followed by cyclization to form the oxazinanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ethynyl group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alkane-substituted oxazinanone.
科学的研究の応用
3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl and ethynyl groups may facilitate binding to active sites, while the oxazinanone ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Cyclopropyl-5,5-dimethyl-1,3-oxazinan-2-one: Lacks the ethynyl group, which may affect its reactivity and binding properties.
6-Ethynyl-5,5-dimethyl-1,3-oxazinan-2-one: Lacks the cyclopropyl group, potentially altering its chemical behavior.
3-Cyclopropyl-6-ethynyl-1,3-oxazinan-2-one: Lacks the dimethyl substitution, which can influence its stability and solubility.
Uniqueness
The presence of both cyclopropyl and ethynyl groups in 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one makes it unique compared to its analogs. These groups contribute to its distinct chemical properties, such as increased reactivity and potential for diverse interactions with biological targets.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C11H15NO2/c1-4-9-11(2,3)7-12(8-5-6-8)10(13)14-9/h1,8-9H,5-7H2,2-3H3 |
InChIキー |
ISPGRBUJXKINJI-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(=O)OC1C#C)C2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14865499.png)
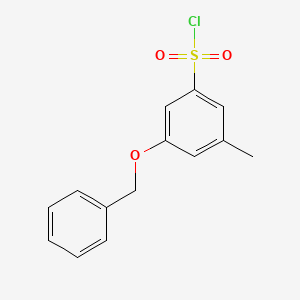
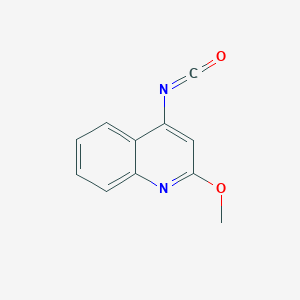
![N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine](/img/structure/B14865510.png)
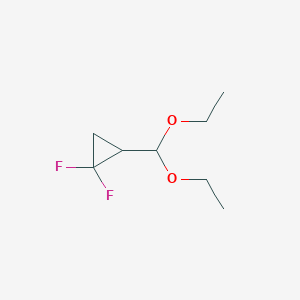
![[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14865526.png)
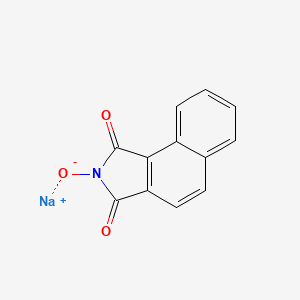

![6-Methyl-6-azaspiro[3.4]octane-2,7-dione](/img/structure/B14865544.png)
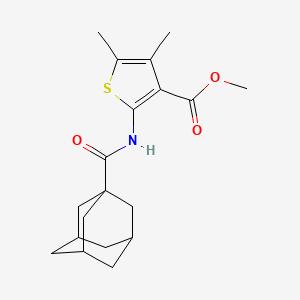
![potassium;[(E)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14865556.png)
